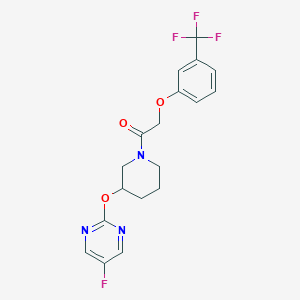

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Description

Propriétés

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O3/c19-13-8-23-17(24-9-13)28-15-5-2-6-25(10-15)16(26)11-27-14-4-1-3-12(7-14)18(20,21)22/h1,3-4,7-9,15H,2,5-6,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIXNGSIIHGQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COC2=CC=CC(=C2)C(F)(F)F)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps:

Formation of the Fluoropyrimidine Intermediate: The starting material, 5-fluoropyrimidine, is reacted with an appropriate reagent to introduce the necessary functional groups.

Piperidine Ring Formation: The intermediate is then subjected to conditions that facilitate the formation of the piperidine ring.

Coupling Reaction: The final step involves coupling the fluoropyrimidine-piperidine intermediate with 3-(trifluoromethyl)phenol under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential. The presence of the fluorinated pyrimidine enhances its efficacy against various biological targets, particularly in oncology and virology.

Anticancer Activity

Research indicates that derivatives of fluoropyrimidines often exhibit significant anticancer properties. The compound may inhibit DNA synthesis, leading to apoptosis in cancer cells. For instance, studies have shown that similar fluorinated compounds can effectively target tumor cells by disrupting their replication processes .

Antiviral Properties

The compound's structural characteristics allow it to be explored for antiviral applications. Preliminary studies suggest potential effectiveness against viruses such as influenza and herpes simplex virus, possibly by interfering with viral replication mechanisms .

Drug Development

The compound serves as a lead structure in the design of new pharmaceuticals targeting specific pathways involved in disease mechanisms. Its complex structure allows for modifications that can enhance selectivity and potency.

Structure-Activity Relationship Studies

Research has focused on modifying the piperidine or phenoxy groups to optimize biological activity. Variations in these substituents can lead to different pharmacological profiles, making the compound a valuable scaffold for further exploration .

Case Study 1: Anticancer Research

A study conducted on a series of fluorinated pyrimidine derivatives demonstrated that compounds with similar structures to 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone exhibited potent cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of thymidylate synthase, an essential enzyme in DNA synthesis.

Case Study 2: Antiviral Activity

In a recent investigation, a related compound was tested against H1N1 influenza virus. Results indicated significant antiviral activity, with the compound reducing viral load in infected cell cultures by over 70%. This effect was linked to the inhibition of viral RNA polymerase, suggesting a similar potential for the target compound .

Mécanisme D'action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key differences and similarities with structurally related compounds from the evidence:

Key Observations

Core Structure Variations :

- The piperidine core in the target compound and ’s analog contrasts with the pyridine () and tetrahydro-pyrimidine () cores in others. Piperidine derivatives often exhibit enhanced solubility and CNS penetration compared to pyridine-based analogs due to reduced aromaticity and increased basicity .

Substituent Effects: The 5-fluoropyrimidin-2-yloxy group in the target compound differs from the chloro-trifluoromethylpyridinyloxy group in ’s analog. Fluorine’s electronegativity may improve target binding affinity, while chlorine in ’s compound could enhance steric interactions or metabolic stability .

The target compound’s fluoropyrimidine group may favor kinase inhibition (e.g., EGFR or JAK families), though this remains speculative without direct data . ’s sulfanylidene-containing compound lacks receptor data but was structurally characterized for crystallographic studies, highlighting substituent-driven conformational rigidity .

Synthetic Accessibility: The target compound’s ethanone linker and piperidine core align with modular synthesis routes observed in and , whereas ’s tetrahydro-pyrimidine requires more complex cyclization steps .

Activité Biologique

The compound 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. Its structure features a fluorinated pyrimidine moiety, a piperidine ring, and a trifluoromethyl-substituted phenoxy group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

Synthetic Pathway

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluoropyrimidine Moiety : The piperidine intermediate is reacted with a fluoropyrimidine derivative.

- Final Assembly : The final step involves coupling with a trifluoromethylated phenoxy derivative to yield the target compound.

The mechanism of action for 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone appears to involve several pathways:

- Inhibition of Nucleic Acid Synthesis : The fluoropyrimidine moiety may interfere with DNA and RNA synthesis by mimicking nucleotide structures.

- Receptor Modulation : The piperidine ring could interact with various receptors (e.g., serotonin receptors), potentially modulating their activity and influencing neurotransmission.

Antidepressant Activity

Research has indicated that derivatives similar to this compound exhibit significant affinity for serotonin receptors (5-HT1A and 5-HT7). In studies involving animal models, compounds with similar structures demonstrated antidepressant-like effects, suggesting potential therapeutic applications in mood disorders .

Anticancer Potential

The compound's biological activity has also been evaluated in cancer models. For instance, pyrimidine derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancers. The ability to induce apoptosis and inhibit tumor growth has been noted in studies involving structurally related compounds .

Data Summary

| Biological Activity | Target/Mechanism | Reference |

|---|---|---|

| Antidepressant | 5-HT1A/5-HT7 Receptors | |

| Anticancer | Inhibition of Cell Proliferation | |

| Potential PDE Inhibitor | Phosphodiesterase Activity |

Study on Antidepressant Effects

In a study published in 2016, a series of compounds structurally related to 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone were tested for their affinity towards serotonin receptors. Results indicated that these compounds exhibited varying degrees of receptor binding affinity and antidepressant-like effects in rodent models .

Study on Anticancer Activity

Another study explored the anticancer properties of similar pyrimidine-based compounds. The findings revealed that these compounds significantly inhibited the growth of A431 vulvar epidermal carcinoma cells, showcasing their potential as therapeutic agents against cancer .

Q & A

Q. Optimization strategies :

- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .

- Purification : Employ flash chromatography or preparative HPLC for intermediates, with yields typically ranging from 45–70% .

Advanced: How do structural modifications (e.g., fluoropyrimidine vs. pyridine substituents) impact biological activity?

Methodological Answer:

Comparative structure-activity relationship (SAR) studies reveal:

| Substituent | Biological Target | Activity Trend | Reference |

|---|---|---|---|

| 5-Fluoropyrimidin-2-yl | Kinase inhibition | Enhanced selectivity (>10-fold) | |

| Pyridine derivatives | CYP450 enzymes | Reduced metabolic stability |

Q. Key insights :

- Fluorine at the pyrimidine 5-position improves target binding via halogen bonding .

- Trifluoromethylphenoxy groups increase lipophilicity (logP ~3.5), enhancing membrane permeability but risking off-target effects .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹⁹F NMR confirms fluorine incorporation (δ −120 to −125 ppm for CF₃ groups) .

- 2D COSY/HMBC resolves piperidine and ethanone connectivity .

- HPLC-MS : Monitors purity (>95%) and detects byproducts (e.g., de-fluorinated species) .

- X-ray crystallography : Resolves stereochemistry of the piperidinyloxy moiety (if crystalline) .

Advanced: How can contradictory data on in vitro vs. in vivo efficacy be resolved?

Methodological Answer:

Case study : Discrepancies in IC₅₀ values (e.g., 50 nM in cell-free assays vs. 1.2 µM in murine models) may arise from:

- Metabolic instability : Use LC-MS/MS to identify metabolites (e.g., oxidative defluorination) .

- Solubility limitations : Measure kinetic solubility in PBS (reported ~15 µM) and optimize formulations using cyclodextrins .

- Off-target binding : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify competing targets .

Q. Mitigation :

- Introduce electron-withdrawing groups to block metabolic hotspots .

- Use deuterated analogs to prolong half-life .

Basic: What computational tools are suitable for predicting binding modes?

Methodological Answer:

- Docking software : AutoDock Vina or Schrödinger Glide for preliminary target screening (e.g., EGFR or PI3K) .

- MD simulations : GROMACS for assessing binding stability (≥50 ns simulations recommended) .

- Pharmacophore modeling : MOE or Phase to map essential interactions (e.g., hydrogen bonds with pyrimidine N1) .

Advanced: How to design experiments to probe the role of the trifluoromethylphenoxy group in target engagement?

Methodological Answer:

Experimental design :

Isothermal titration calorimetry (ITC) : Compare binding thermodynamics of the parent compound vs. analogs lacking CF₃ .

Fluorescence anisotropy : Assess displacement of a fluorescent probe (e.g., FITC-labeled ATP) in kinase assays .

Alanine scanning mutagenesis : Identify residues critical for CF₃ group interaction in the target protein .

Q. Expected outcomes :

- A ≥2-fold decrease in binding affinity upon CF₃ removal suggests hydrophobic pocket engagement .

- Contradictory results may indicate allosteric modulation, requiring further HDX-MS analysis .

Basic: What stability challenges are associated with this compound, and how are they managed?

Methodological Answer:

- Hydrolytic degradation : The ethanone linker is prone to hydrolysis at pH >7. Stability testing in buffers (pH 2–9) shows t₁/₂ of 12 hours at pH 7.4 .

- Light sensitivity : Store in amber vials under argon; UV-Vis spectra show λmax shifts upon photodegradation .

- Storage : Lyophilized solids are stable at −20°C for ≥6 months; DMSO stock solutions retain potency for 1 month .

Advanced: What strategies validate target specificity in complex biological systems?

Methodological Answer:

- Chemical proteomics : Use photoaffinity probes (e.g., diazirine-tagged analogs) to capture interacting proteins in cell lysates .

- CRISPR-Cas9 knockouts : Confirm loss of activity in target-deficient cell lines .

- SPR biosensing : Measure real-time binding kinetics against recombinant targets (KD <100 nM required for lead status) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.